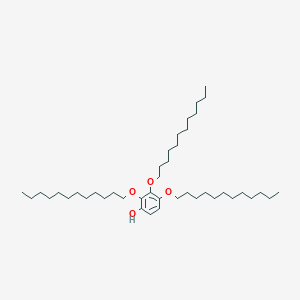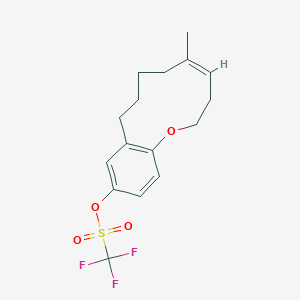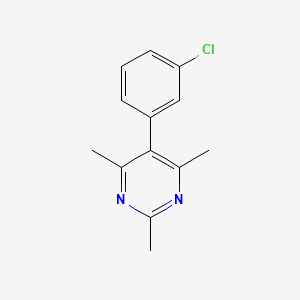
5-(3-Chlorophenyl)-2,4,6-trimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chlorophenyl)-2,4,6-trimethylpyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a chlorophenyl group and three methyl groups in the structure of this compound makes it unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-2,4,6-trimethylpyrimidine typically involves the reaction of 3-chlorobenzaldehyde with acetone and urea under basic conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired pyrimidine ring.
Condensation Reaction: 3-chlorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization with urea to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Chlorophenyl)-2,4,6-trimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidines with various functional groups.
Aplicaciones Científicas De Investigación
5-(3-Chlorophenyl)-2,4,6-trimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(3-Chlorophenyl)-2,4,6-trimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-2,4,6-trimethylpyrimidine: Similar structure but lacks the chlorophenyl group.
5-(4-Chlorophenyl)-2,4,6-trimethylpyrimidine: Similar structure with the chlorine atom at a different position on the phenyl ring.
2,4,6-Trimethylpyrimidine: Lacks the chlorophenyl group entirely.
Uniqueness
The presence of the 3-chlorophenyl group in 5-(3-Chlorophenyl)-2,4,6-trimethylpyrimidine makes it unique compared to other similar compounds. This structural feature can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
89221-32-9 |
|---|---|
Fórmula molecular |
C13H13ClN2 |
Peso molecular |
232.71 g/mol |
Nombre IUPAC |
5-(3-chlorophenyl)-2,4,6-trimethylpyrimidine |
InChI |
InChI=1S/C13H13ClN2/c1-8-13(9(2)16-10(3)15-8)11-5-4-6-12(14)7-11/h4-7H,1-3H3 |
Clave InChI |
QOTILTCXNXVRHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)C)C)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


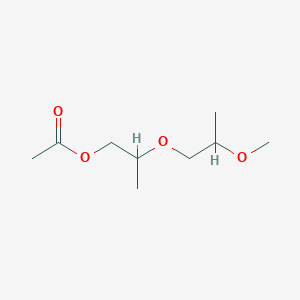
![1,3-Diethyl-2-methyl-5-((trifluoromethyl)sulfonyl)-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14130230.png)

![6-Boc-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine-2-carboxylic acid ethyl ester](/img/structure/B14130249.png)
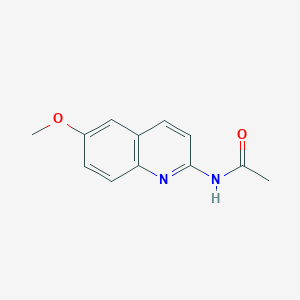
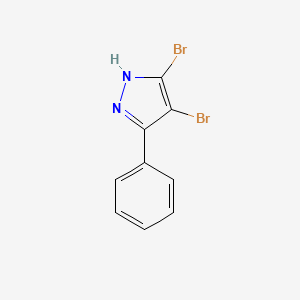
![2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14130262.png)
![N,N-dimethyl-4-[4-(2,3,4,5-tetraphenylphenyl)phenyl]aniline](/img/structure/B14130269.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B14130272.png)
![N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride](/img/structure/B14130280.png)

